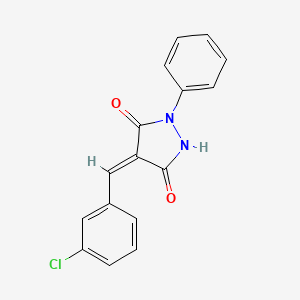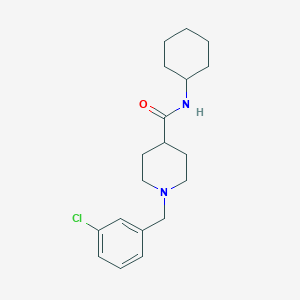![molecular formula C13H20N2O4S B5158915 N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSP is a sulfonamide derivative that has been synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide involves inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many cancer cells and is involved in tumor growth and metastasis. By inhibiting CA IX, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide can reduce the growth and spread of cancer cells. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In neurological disorders, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its specificity for CA IX, which allows for targeted inhibition of this enzyme. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to have low toxicity in normal cells. However, one limitation of using N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide. One area of focus is the development of more efficient synthesis methods for N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide and its potential therapeutic applications. Future research could also explore the use of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide in combination with other therapies to enhance its efficacy.
Méthodes De Synthèse
The synthesis of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with propylamine, followed by reduction of the nitro group to an amine. The resulting compound is then reacted with 3-chloropropanoyl chloride to produce the final product, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide.
Applications De Recherche Scientifique
N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-8-14-20(17,18)10-6-7-12(19-3)11(9-10)15-13(16)5-2/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHFXSGPRPJBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)

![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)